Cas no 36285-03-7 (5H-Benzo[g]-1,3-benzodioxolo[6,5,4-de]quinoline,6,7-dihydro-7-methyl-)

5H-Benzo[g]-1,3-benzodioxolo[6,5,4-de]quinoline,6,7-dihydro-7-methyl- structure
36285-03-7 structure
Product Name:5H-Benzo[g]-1,3-benzodioxolo[6,5,4-de]quinoline,6,7-dihydro-7-methyl-
CAS-nummer:36285-03-7
MF:C18H15NO2
MW:277.317204713821
CID:321332
PubChem ID:161899
Update Time:2025-04-19

5H-Benzo[g]-1,3-benzodioxolo[6,5,4-de]quinoline,6,7-dihydro-7-methyl- Chemische en fysische eigenschappen

Naam en identificatie

    • 5H-Benzo[g]-1,3-benzodioxolo[6,5,4-de]quinoline,6,7-dihydro-7-methyl-
    • 5H-Benzo(g)-1,3-benzodioxolo(6,5,4-de)quinoline, 6,7-dihydro-7-methyl-
    • Dehydroroemerine
    • 11-methyl-3,5-dioxa-11-azapentacyclo[10.7.1.0^{2,6}.0^{8,20}.0^{14,19}]icosa-1,6,8(20),12,14,16,18-heptaene
    • 36285-03-7
    • DTXSID60957662
    • 5H-Benzo[g]-1,3-benzodioxolo[6,5,4-de]quinoline, 6,7-dihydro-7-methyl-
    • Dehydroaporheine
    • CHEMBL1171263
    • 6a,7-Didehydroaporheine
    • Dehydroremerine
    • NM8T4WQ4VZ
    • 7-Methyl-6,7-dihydro-2H,5H-[1,3]benzodioxolo[6,5,4-de]benzo[g]quinoline
    • 11-methyl-3,5-dioxa-11-azapentacyclo[10.7.1.02,6.08,20.014,19]icosa-1(20),2(6),7,12,14,16,18-heptaene
    • CHEBI:185629
    • 6,7-Dihydro-7-methyl-5H-benzo[g]-1,3-benzodioxolo[6,5,4-de]quinoline
    • BDBM50366292
    • Inchi: 1S/C18H15NO2/c1-19-7-6-12-9-15-18(21-10-20-15)17-13-5-3-2-4-11(13)8-14(19)16(12)17/h2-5,8-9H,6-7,10H2,1H3
    • InChI-sleutel: YUWBTKIVDAWQHK-UHFFFAOYSA-N
    • LACHT: CN1C2C3C(C4C(C=2)=CC=CC=4)=C2C(OCO2)=CC=3CC1

Berekende eigenschappen

  • Exacte massa: 277.11035
  • Monoisotopische massa: 277.11
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 0
  • Aantal waterstofbondacceptatoren: 3
  • Zware atoomtelling: 21
  • Aantal draaibare bindingen: 0
  • Complexiteit: 414
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: 4.4
  • Topologisch pooloppervlak: 21.7Ų

Experimentele eigenschappen

  • Dichtheid: 1.326
  • Kookpunt: 504.3°Cat760mmHg
  • Vlampunt: 212°C
  • Brekindex: 1.735
  • PSA: 21.7

5H-Benzo[g]-1,3-benzodioxolo[6,5,4-de]quinoline,6,7-dihydro-7-methyl- Gerelateerde literatuur

Aanbevolen leveranciers
ASIACHEM I&E (JIANGSU) CO., LTD
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
ASIACHEM I&E (JIANGSU) CO., LTD
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Wuhan Comings Biotechnology Co., Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Wuhan Comings Biotechnology Co., Ltd.
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
钜澜化工科技(青岛)有限公司
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
钜澜化工科技(青岛)有限公司